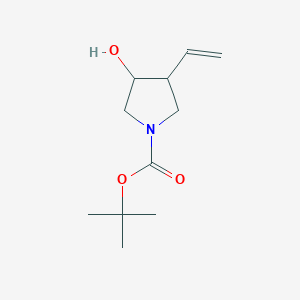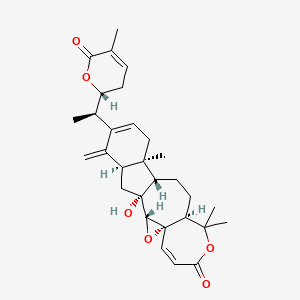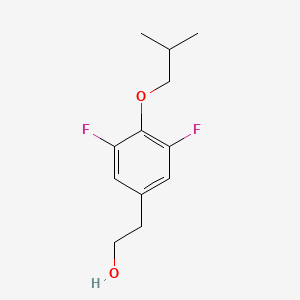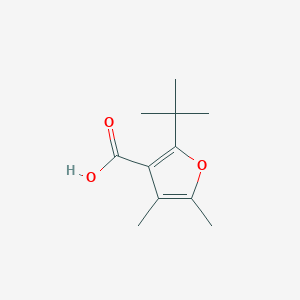![molecular formula C14H25FN2O2 B13081745 tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13081745.png)
tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl4-fluoro-1,9-diazaspiro[55]undecane-9-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the use of spirocyclization reactions. One common method involves the reaction of a suitable diamine with a tert-butyl ester derivative under controlled conditions. For example, the reaction can be carried out under an argon atmosphere using wet palladium on carbon (Pd/C) as a catalyst in a tetrahydrofuran (THF) solution . The reaction is typically stirred at elevated temperatures and pressures to achieve the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can help in scaling up the production while maintaining the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an inhibitor of specific enzymes and receptors, making it a potential lead compound for the development of new drugs .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The exact pathways and targets involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate
- 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Uniqueness
tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts unique properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C14H25FN2O2 |
|---|---|
Molekulargewicht |
272.36 g/mol |
IUPAC-Name |
tert-butyl 4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-8-5-14(6-9-17)10-11(15)4-7-16-14/h11,16H,4-10H2,1-3H3 |
InChI-Schlüssel |
RMEKYUAVWZJEPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCN2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


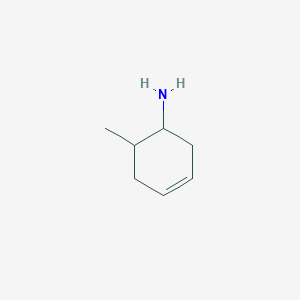

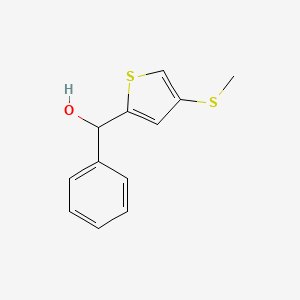


![3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)
